molecular formula C11H13Cl2NO3S B259197 4-[(2,4-Dichlorobenzyl)sulfonyl]morpholine

4-[(2,4-Dichlorobenzyl)sulfonyl]morpholine

Cat. No. B259197
M. Wt: 310.2 g/mol
InChI Key: BJYZDPYXLGLVBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2,4-Dichlorobenzyl)sulfonyl]morpholine, also known as DCB-M, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound is synthesized through a multi-step process and has been extensively studied for its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-[(2,4-Dichlorobenzyl)sulfonyl]morpholine is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in cell growth and division. This inhibition leads to the suppression of cancer cell growth and the control of insect pest populations.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the control of insect pest populations, and the synthesis of novel materials with unique properties. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-[(2,4-Dichlorobenzyl)sulfonyl]morpholine in lab experiments is its high purity and yield, which allows for accurate and reproducible results. However, one of the main limitations of using this compound in lab experiments is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for the study of 4-[(2,4-Dichlorobenzyl)sulfonyl]morpholine, including the optimization of the synthesis method for higher yield and purity, the further investigation of its mechanism of action, and the exploration of its potential applications in other fields, such as materials science and biotechnology. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential toxicity.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. The synthesis method of this compound has been optimized for high yield and purity, and it has been extensively studied for its potential applications in various fields. The mechanism of action of this compound is not fully understood, and further studies are needed to fully understand its biochemical and physiological effects and potential toxicity. The future directions for the study of this compound include the optimization of the synthesis method, further investigation of its mechanism of action, and exploration of its potential applications in other fields.

Synthesis Methods

The synthesis of 4-[(2,4-Dichlorobenzyl)sulfonyl]morpholine involves a multi-step process that includes the reaction of morpholine with 2,4-dichlorobenzyl chloride, followed by the reaction with sodium hydrosulfite to form the final product. This synthesis method has been optimized for high yield and purity and has been used in various research studies.

Scientific Research Applications

4-[(2,4-Dichlorobenzyl)sulfonyl]morpholine has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, this compound has been studied for its potential use in cancer treatment due to its ability to inhibit the growth of cancer cells. In agriculture, this compound has been studied for its potential use as a pesticide due to its ability to control the growth of certain insect pests. In materials science, this compound has been studied for its potential use in the synthesis of novel materials with unique properties.

properties

Molecular Formula

C11H13Cl2NO3S

Molecular Weight

310.2 g/mol

IUPAC Name

4-[(2,4-dichlorophenyl)methylsulfonyl]morpholine

InChI

InChI=1S/C11H13Cl2NO3S/c12-10-2-1-9(11(13)7-10)8-18(15,16)14-3-5-17-6-4-14/h1-2,7H,3-6,8H2

InChI Key

BJYZDPYXLGLVBN-UHFFFAOYSA-N

SMILES

C1COCCN1S(=O)(=O)CC2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

C1COCCN1S(=O)(=O)CC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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